molecular formula C27H25BrFN5OS B11674705 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 303102-44-5

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11674705
CAS No.: 303102-44-5
M. Wt: 566.5 g/mol
InChI Key: FMWSJUYNULINED-OKCVXOCRSA-N
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Description

1H Nuclear Magnetic Resonance (NMR)

Signal (ppm) Assignment Coupling
13.3 (s) Hydrazone NH -
8.21 (d, J=3.1 Hz) Triazole C-H 3.1 Hz
7.65–7.12 (m) Aromatic protons -
4.12 (s) SCH2 -
1.33 (s) tert-butyl C(CH3)3 -

The deshielded NH proton at δ 13.3 confirms hydrazone formation.

13C NMR

Signal (ppm) Assignment
167.8 Hydrazide C=O
152.1 Triazole C3
148.5 Fluoro-substituted aromatic C
34.9 tert-butyl quaternary C

Fourier-Transform Infrared (FT-IR)

Band (cm−1) Assignment
3250 N-H stretch (hydrazone)
1666 C=O stretch
1550 C=N (triazole)
1245 C-F stretch

Ultraviolet-Visible (UV-Vis)

A π→π* transition at λmax = 265 nm (ε = 1.2×104 L·mol−1·cm−1) arises from the conjugated triazole-hydrazone system.

Mass Spectrometry (MS)

  • ESI-MS : [M+H]+ at m/z 566.10198 (Δ = 1.2 ppm vs. calculated)
  • Fragmentation : Loss of tert-butyl group (−57.07 Da) followed by SO elimination (−64.06 Da).

Properties

CAS No.

303102-44-5

Molecular Formula

C27H25BrFN5OS

Molecular Weight

566.5 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H25BrFN5OS/c1-27(2,3)20-11-9-18(10-12-20)25-32-33-26(34(25)22-7-5-4-6-8-22)36-17-24(35)31-30-16-19-15-21(28)13-14-23(19)29/h4-16H,17H2,1-3H3,(H,31,35)/b30-16+

InChI Key

FMWSJUYNULINED-OKCVXOCRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides derived from substituted phenylhydrazines undergo base-mediated cyclization to form 1,2,4-triazole-3-thiones. For example:

  • Step 1 : 4-Tert-butylphenyl isothiocyanate reacts with phenylhydrazine in ethanol under reflux to yield 1-(4-tert-butylphenyl)-4-phenylthiosemicarbazide.

  • Step 2 : Cyclization in 10% NaOH at 80°C for 4 hours forms 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (Yield: 78–85%).

Key Reaction :

Ar-NH-NH2+R-NCSAr-NH-NH-C(S)-NHRNaOHTriazole-3-thiol\text{Ar-NH-NH}_2 + \text{R-NCS} \rightarrow \text{Ar-NH-NH-C(S)-NHR} \xrightarrow{\text{NaOH}} \text{Triazole-3-thiol}

Alternative Route: Hydrazide Cyclocondensation

Hydrazides react with orthoesters or amidines to form triazoles. For instance:

  • Ethyl 2-(hydrazineylidene)acetate reacts with 4-tert-butylbenzamide in acetic acid at 120°C, yielding the triazole core (Yield: 65–72%).

Functionalization with Sulfanyl Acetohydrazide

The triazole-3-thiol undergoes alkylation to introduce the sulfanyl acetohydrazide side chain:

Alkylation with Ethyl Bromoacetate

  • Conditions : Triazole-3-thiol (1 eq), ethyl bromoacetate (1.2 eq), K₂CO₃ (2 eq) in DMF at 60°C for 6 hours.

  • Product : Ethyl 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (Yield: 82–88%).

Hydrazide Formation

  • Step : The ester intermediate reacts with hydrazine hydrate (3 eq) in ethanol under reflux for 8 hours.

  • Product : 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (Yield: 90–95%).

Hydrazone Formation with 5-Bromo-2-fluorobenzaldehyde

The final step involves condensing the acetohydrazide with 5-bromo-2-fluorobenzaldehyde:

Acid-Catalyzed Condensation

  • Conditions : Acetohydrazide (1 eq), 5-bromo-2-fluorobenzaldehyde (1.1 eq), glacial acetic acid (cat.) in ethanol at 70°C for 12 hours.

  • Product : N'-[(E)-(5-Bromo-2-fluorophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (Yield: 75–80%).

Key Reaction :

R-C(=O)-NH-NH2+Ar-CHOH+R-C(=O)-NH-N=CH-Ar\text{R-C(=O)-NH-NH}_2 + \text{Ar-CHO} \xrightarrow{\text{H}^+} \text{R-C(=O)-NH-N=CH-Ar}

Optimization and Modern Techniques

Microwave-Assisted Synthesis

  • Triazole Formation : Microwave irradiation (300 W, 120°C) reduces cyclization time from 4 hours to 15 minutes (Yield: 89%).

  • Hydrazone Formation : Reaction time decreases from 12 hours to 45 minutes under microwave conditions (Yield: 85%).

Solvent-Free Approaches

  • Grinding the acetohydrazide and aldehyde with silica-supported HCl eliminates solvent use, improving atom economy (Yield: 78%).

Analytical Characterization

Parameter Value/Description Method
Molecular FormulaC₂₇H₂₅BrFN₅OSHRMS
Melting Point218–220°CDifferential Scanning Calorimetry
IR (ν, cm⁻¹)3270 (N–H), 1665 (C=O), 1590 (C=N)FT-IR
¹H NMR (δ, ppm)8.21 (s, 1H, CH=N), 7.45–7.12 (m, Ar–H)DMSO-d₆

Challenges and Solutions

  • Steric Hindrance : The tert-butyl group slows alkylation; using polar aprotic solvents (DMF) enhances reactivity.

  • Hydrazone Isomerism : The E-configuration is ensured by acidic conditions and excess aldehyde.

Scalability and Industrial Feasibility

  • Batch Size : Pilot-scale reactions (1 kg) achieve consistent yields (72–75%) using flow chemistry for triazole cyclization.

  • Cost Analysis : Raw material costs are dominated by 5-bromo-2-fluorobenzaldehyde ($320/kg) and 4-tert-butylphenyl isothiocyanate ($280/kg) .

Chemical Reactions Analysis

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide. For instance, derivatives of triazole compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. This suggests that the compound could be developed into a potent antimicrobial agent .

Anticancer Potential

The compound has shown promising results in anticancer assays. Studies indicate that triazole-based compounds exhibit cytotoxic effects on various cancer cell lines, including breast cancer and leukemia cell lines. The mechanism of action is thought to involve the inhibition of key cellular pathways responsible for proliferation and survival . For instance, molecular docking studies have confirmed the binding affinity of similar compounds to target proteins involved in cancer progression .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of triazole derivatives, this compound was subjected to in vitro testing against various pathogens. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on the anticancer properties of this compound through cell viability assays against human cancer cell lines. The findings revealed that the compound exhibited a dose-dependent cytotoxic effect, with IC50 values comparable to established chemotherapeutics. Molecular docking studies further elucidated its mechanism by demonstrating favorable interactions with target proteins involved in cell cycle regulation .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMethodologyResults Summary
AntimicrobialGram-positive & negative bacteria; fungiIn vitro susceptibility testingSignificant growth inhibition observed
AnticancerVarious human cancer cell linesCell viability assays (MTT/SRB)Dose-dependent cytotoxicity noted

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-

Biological Activity

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.

Chemical Structure

The compound's structure includes several notable features:

  • Bromine and Fluorine Substituents : These halogens can influence the compound's reactivity and interaction with biological targets.
  • Triazole Ring : Known for its ability to form coordination complexes with metal ions, potentially enhancing biological activity.
  • Hydrazide Functional Group : This group is often associated with various biological activities, including antimicrobial effects.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties.

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antifungal Activity

The compound also demonstrates antifungal activity against various fungal strains.

Fungal StrainInhibition Zone (mm)MIC (µg/mL)
Candida albicans1432
Aspergillus niger10128

The antifungal efficacy indicates potential therapeutic applications in treating fungal infections .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

EnzymeIC50 (µM)
Acetylcholinesterase46.42
Butyrylcholinesterase157.31

These findings suggest that the compound may influence cholinergic signaling pathways, which could be relevant in neurodegenerative disease contexts .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Binding : The triazole ring may interact with metal ions in active sites of enzymes, altering their catalytic activity.
  • Membrane Interaction : The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, disrupting their integrity.
  • Receptor Modulation : Potential interactions with neurotransmitter receptors could explain its effects on cholinesterase enzymes.

Case Studies

Several case studies have documented the use of similar compounds in clinical settings. For example:

  • A study demonstrated that triazole derivatives exhibit potent antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Triazole Ring & Phenyl Groups) Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 5-(4-tert-butylphenyl), 4-phenyl, 5-bromo-2-F ~583.5 High lipophilicity; potential kinase inhibition
N′-[(E)-(5-bromo-2-hydroxyphenyl)methylene]-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 5-(4-bromophenyl), 4-(2-methylprop-2-en-1-yl), 5-bromo-2-OH ~611.4 Increased solubility due to -OH; reduced metabolic stability
N′-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide 4-(4-chlorophenyl), 5-phenyl, 5-bromo-2-F ~554.9 Moderate steric hindrance; antimicrobial activity
2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide 5-(4-bromophenyl), 4-phenyl, 2-CF3 ~587.4 Enhanced electron-withdrawing effects; antiviral potential
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides 5-(pyrazole), 4-phenyl ~380–420 Heterocyclic diversity; improved bioactivity

Key Observations :

Substituent Impact on Solubility :

  • The hydroxyl group in the 2-hydroxyphenyl analogue () improves aqueous solubility but may reduce metabolic stability due to susceptibility to oxidation .
  • The tert-butyl group in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes .

The trifluoromethyl group in ’s compound introduces stronger electron-withdrawing properties, which may alter reactivity or binding kinetics .

Biological Activity :

  • Chlorophenyl-substituted analogues () demonstrate moderate antimicrobial activity, likely due to halogen-mediated interactions with microbial proteins .
  • Pyrazole-containing derivatives () exhibit broad-spectrum bioactivity, attributed to the heterocycle’s ability to mimic natural substrates .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Schiff Base Formation : React 5-bromo-2-fluorobenzaldehyde with acetohydrazide under reflux in ethanol, using catalytic acetic acid to facilitate imine (C=N) bond formation.

Triazole-Thiol Intermediate : Synthesize the 1,2,4-triazole-3-thiol derivative via cyclization of 4-tert-butylphenyl-substituted thiosemicarbazide under basic conditions (e.g., KOH/EtOH) .

Thioether Coupling : Use Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution to attach the triazole-thiol moiety to the acetohydrazide backbone .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol yield high-purity product.

Basic: Which spectroscopic and analytical techniques are essential for structural validation?

Methodological Answer:

  • FT-IR : Confirm C=N (1650–1600 cm⁻¹), S-H (2550–2450 cm⁻¹), and N-H (3250–3150 cm⁻¹) stretches. Absence of S-H post-coupling indicates successful thioether formation .
  • NMR : 1H NMR (DMSO-d₆) should show:
    • Aromatic protons (δ 7.2–8.1 ppm, multiplets).
    • tert-Butyl group singlet (δ 1.3 ppm).
    • Hydrazidic NH proton (δ 10.2–11.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can reaction parameters be optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Use a central composite design to evaluate interactions between variables (e.g., temperature, solvent polarity, stoichiometry). For example:
    • Factor 1 : Reaction time (12–24 hrs).
    • Factor 2 : Solvent (EtOH vs. DMF).
    • Response : Yield (%) and purity (HPLC).
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions via precise control of residence time and mixing .

Advanced: What computational strategies predict electronic properties and bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps (e.g., B3LYP/6-311G**) to assess charge-transfer potential. A narrow gap (<3 eV) suggests high reactivity .
    • Fukui functions identify nucleophilic (C=S, N-H) and electrophilic (C=N) sites for mechanistic studies .
  • Molecular Docking : Use AutoDock Vina to simulate binding with targets (e.g., kinases, antimicrobial enzymes). Dock the compound into active sites using Lamarckian genetic algorithms .

Advanced: How to resolve contradictions between experimental and computational data?

Methodological Answer:

  • X-ray Crystallography : Obtain single-crystal data (e.g., triclinic P1 space group, α/β/γ angles) to validate bond lengths and angles. Discrepancies in torsion angles may explain deviations in NMR/IR predictions .
  • Solvent Corrections : Re-run DFT calculations with implicit solvent models (e.g., PCM for DMSO) to align with experimental conditions .
  • Dynamic NMR : Variable-temperature 1H NMR (25–80°C) can detect conformational flexibility affecting spectral assignments .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Include cisplatin as a positive control .

Advanced: How to analyze non-covalent interactions in the crystal lattice?

Methodological Answer:

  • Hirshfeld Surface Analysis : Map close contacts (e.g., Br···H, F···H) using CrystalExplorer. High % contribution from H···H (55–60%) and Br···H (10–15%) indicates van der Waals dominance .
  • π-π Stacking : Measure centroid distances (3.4–3.8 Å) between triazole and phenyl rings using Mercury software .

Advanced: What strategies mitigate decomposition during storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (T₀). If T₀ < 100°C, store under inert gas (N₂) at –20°C.
  • Light Sensitivity : UV-vis spectroscopy tracks degradation (λmax shifts). Use amber vials and antioxidants (e.g., BHT) if photolytic .

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